molecular formula C12H11NO3 B13994506 Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B13994506
M. Wt: 217.22 g/mol
InChI Key: DYVBKZSTFRYZKE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative characterized by a methyl substituent at the 1-position, a ketone group at the 2-position, and a methyl ester moiety at the 4-position. This compound belongs to the 4-hydroxy-2-quinolone family, which is notable for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its synthesis typically involves cyclization and esterification reactions, as demonstrated in studies where similar compounds are prepared via hydrolysis of ethyl esters or alkylation of thiol-containing precursors . The structural rigidity imparted by the quinoline core and the electron-withdrawing ester group enhances its stability and reactivity in further derivatization.

Properties

IUPAC Name

methyl 1-methyl-2-oxoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-11(13)14)12(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVBKZSTFRYZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the methylation of the nitrogen atom in 2-oxo-1,2-dihydroquinoline-4-carboxylate esters. The precursor, methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, is subjected to alkylation using methyl iodide (iodomethane) under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF).

Typical Alkylation Procedure

Step Reagents and Conditions Description Yield
1 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1 equiv) Starting material -
2 Methyl iodide (1.2 equiv) Alkylating agent -
3 Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) Deprotonates N-H for nucleophilic attack -
4 Solvent: DMF Polar aprotic solvent facilitates SN2 -
5 Temperature: Room temperature to 50 °C Mild heating to promote reaction -
6 Time: 1–6 hours Reaction time varies by conditions 70–85% isolated yield

Example:
A solution of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1 g, 4.6 mmol) in 15 mL DMF was mixed with methyl iodide (0.34 mL, 5.5 mmol), potassium carbonate (0.82 g, 6 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.03 g, 0.1 mmol). The mixture was stirred at room temperature for 6 hours. After filtration to remove salts, DMF was evaporated under reduced pressure. The residue was dissolved in dichloromethane, dried over sodium sulfate, and concentrated. The product was purified by recrystallization from dichloromethane/hexane (1:3), yielding this compound in 81% yield.

Alternative Methylation Conditions

  • Using Triethylamine as Base:
    Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide and triethylamine in DMF at 50 °C for 1 hour gave near quantitative S-methylation products with high purity, indicating mild conditions are effective for selective alkylation.

  • Phase Transfer Catalysis (PTC):
    For related quinoline derivatives, methyl iodide in excess with PTC in DMF has been used to achieve N-methylation, enhancing reaction rates and yields.

Synthetic Route Summary

The preparation can be summarized as:

  • Starting Material Preparation:
    Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is prepared via cyclization of appropriate aniline derivatives with β-keto esters or via oxidation of quinoline precursors.

  • N-Methylation:
    Treatment with methyl iodide in the presence of a base (K2CO3 or Et3N) in DMF leads to N-methylation at the 1-position.

  • Purification:
    Removal of inorganic salts by filtration, solvent evaporation, and recrystallization from suitable solvent mixtures (e.g., dichloromethane/hexane) afford the pure product.

Data Table: Representative Preparation Conditions and Yields

Entry Starting Material Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Purification Method
1 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Methyl iodide K2CO3 DMF 25 (room temp) 6 81 Recrystallization (CH2Cl2/hexane)
2 Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate Methyl iodide Et3N DMF 50 1 >80 (after crystallization) Crystallization
3 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (related compound) Excess methyl iodide PTC DMF RT Variable High Crystallization

Research Outcomes and Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR):
    ¹H and ¹³C NMR confirm the methylation at the nitrogen and the presence of the ester group.

  • Mass Spectrometry (MS):
    High-resolution MS supports the molecular formula C12H11NO3 for the methylated ester.

  • X-ray Crystallography:
    Single-crystal X-ray diffraction studies have been reported for ethyl and methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylates, confirming the quinoline core and substitution pattern.

Reaction Efficiency and Selectivity

  • The alkylation proceeds cleanly without side products such as O-methylation or over-alkylation under optimized conditions.

  • Use of mild bases and controlled temperature prevents decomposition or rearrangement.

  • Phase transfer catalysis can improve yields and reaction rates in certain derivatives.

Notes on Industrial and Laboratory Scale Synthesis

  • The reaction conditions are mild and scalable, making the process suitable for industrial production.

  • Solvent choice (DMF) and base (K2CO3 or Et3N) are common and cost-effective.

  • Purification by recrystallization is straightforward, yielding high-purity products.

  • Reaction times vary from 1 hour to 6 hours depending on temperature and catalyst use.

Summary Table: Key Preparation Parameters

Parameter Typical Value/Range Comments
Starting Material Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate Prepared via cyclization or oxidation routes
Alkylating Agent Methyl iodide 1.1–1.5 equivalents
Base Potassium carbonate or triethylamine Mild base for deprotonation
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Temperature 25–50 °C Room temp to mild heating
Reaction Time 1–6 hours Longer times at room temp
Yield 70–85% High yield with proper conditions
Purification Recrystallization Dichloromethane/hexane mixture

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines or thiols are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent positions, physicochemical properties, and biological activities. Key differences arise from variations in ester groups, substituent locations, and additional functional groups.

Substituent Position and Ester Group Variations

Compound Name Substituents Key Properties Reference
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate (SECCAH) Ethyl ester at 4-position Lower lipophilicity compared to methyl ester; crystallizes in monoclinic system (P2₁/c)
Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate Ketone at 4-position, ester at 2-position Altered electronic distribution; reduced anticancer activity vs. 2-oxo derivatives
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Methoxy at 6-position, ethyl ester at 4-position Enhanced solubility in polar solvents due to methoxy group; unstudied bioactivity
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Pyrroloquinoline core with fused ring system Unique C–H···π interactions in crystal lattice; potential CNS activity due to structural mimicry

Functional Group Modifications

  • Thioether Derivatives: Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, where the thiol group is replaced by a methylthio group. This modification increases molecular weight (249.3 g/mol) and alters NMR profiles (δ 2.65 ppm for SCH₃) .
  • Hydroxyl vs. Methoxy Groups: Compounds like 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (Similarity: 0.95 to the target compound) exhibit reduced ester stability but higher acidity (pKa ~3.5) due to the free carboxylic acid group .

Physicochemical and Spectral Data

Property Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate
Melting Point (°C) 169–171 (decomp.) 100–101 125–127
¹H NMR (δ, ppm) 4.11 (s, NCH₃), 3.79 (s, COOCH₃) 4.03 (s, OCH₃), 3.94 (s, COOCH₃) 3.65 (s, COOCH₃), 1.15 (d, CH₃)
LogP (Predicted) 2.1 1.8 2.4

Biological Activity

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the quinoline family. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound includes a unique structure characterized by a methyl group and an oxo group attached to the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties that enhance its utility in research and therapeutic applications.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Effects : The compound's ability to induce apoptosis in cancer cells has been documented. It has demonstrated significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7) cells .

Anticancer Activity

A study evaluating the anticancer effects of synthesized quinoline derivatives found that this compound exhibited potent cytotoxicity against MCF-7 cells when tested using the MTT assay. The results indicated that it could be compared favorably with established anticancer agents like doxorubicin .

Antimicrobial Properties

In vitro studies have confirmed that this compound effectively inhibits the growth of various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Synthesis Methods

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with acetic anhydride under acidic conditions. Alternative synthetic routes may utilize different reagents or catalysts to optimize yield and purity.

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameMolecular FormulaKey Features
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylateC11H9NO3Lacks methyl substitution at position 1
Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylateC12H11NO3Ethyl group instead of methyl at position 4
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acidC10H9NO3Hydroxyl group at position 4
1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acidC12H13NO3Allyl substitution at position 1

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neuroprotection .
  • Antiviral Activity : Molecular docking studies indicated that related quinoline derivatives could inhibit Hepatitis B Virus replication effectively .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, and how are reaction conditions optimized?

  • Methodology : Cyclization of substituted tetrahydroquinoline precursors using AlCl₃ as a Lewis catalyst in chlorinated solvents (e.g., 1,2-dichlorobenzene) at elevated temperatures (~378 K) is a key step. Post-reaction neutralization with sodium bicarbonate and purification via recrystallization (ethanol or methylene chloride/hexane mixtures) yields the product. Yields (~73%) and purity (validated by elemental analysis) depend on stoichiometric control of reagents and reaction time .
  • Key Parameters :

ParameterTypical Value
CatalystAlCl₃ (10 equiv)
Solvent1,2-Dichlorobenzene
Temperature378 K
Reaction Time5 hours

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : X-ray crystallography (e.g., using SHELXL for refinement) confirms bond lengths, angles, and crystal packing. Monoclinic symmetry (space group P2₁/c) and unit cell parameters (a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, β = 112.30°) are typical. Weak C–H⋯π and hydrogen-bonding interactions stabilize the crystal lattice .
  • Complementary Techniques :

  • ¹H NMR : Assignments rely on chemical shifts (e.g., δ 3.65 ppm for OCH₃) and coupling patterns.
  • IR Spectroscopy : Peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O) confirm functional groups .

Q. What analytical methods ensure purity and identity of the compound?

  • Methodology :

  • Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 69.21% calc. vs. 68.57% obs.) .
  • GC-MS : Molecular ion peak at m/z 245 ([M]⁺) and fragmentation patterns validate structural integrity .

Advanced Research Questions

Q. How are contradictions in spectroscopic data (e.g., NMR ambiguities) resolved for derivatives of this compound?

  • Methodology : For configurational ambiguities (e.g., cis/trans isomers), X-ray crystallography is definitive. Dynamic NMR experiments or isotopic labeling may resolve overlapping signals. For example, starting with pure cis-isomers ensures stereochemical consistency in subsequent reactions .

Q. What computational approaches model the compound’s reactivity or intermolecular interactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Docking : Screens for binding affinity with biological targets (e.g., HIV-1 reverse transcriptase) using software like AutoDock .
    • Software Tools : Mercury (packing analysis), Gaussian (DFT), and PyMOL (visualization) .

Q. How do reaction conditions influence cyclization efficiency and byproduct formation?

  • Methodology : Kinetic studies under varying temperatures, solvent polarities, and catalyst loads identify optimal conditions. For example, AlCl₃ excess (>10 equiv) minimizes incomplete cyclization but may increase side reactions. HPLC monitoring tracks intermediates .

Q. What strategies address low crystallinity in X-ray diffraction studies?

  • Methodology : Slow evaporation of solvent mixtures (e.g., methylene chloride/hexane) promotes crystal growth. For twinned crystals, SHELXE or OLEX2 refines data with high R-factors (R₁ < 0.05). Void analysis in Mercury identifies solvent-accessible regions .

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